molecular formula C16H19NO2 B12582807 (R)-(+)-1-Benzylamino-3-phenoxy-2-propanol

(R)-(+)-1-Benzylamino-3-phenoxy-2-propanol

Cat. No.: B12582807
M. Wt: 257.33 g/mol
InChI Key: SQKDNRNNDKUKAB-OAHLLOKOSA-N
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Description

®-(+)-1-Benzylamino-3-phenoxy-2-propanol is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by its benzylamino and phenoxy functional groups attached to a propanol backbone, making it a versatile molecule for various synthetic and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(+)-1-Benzylamino-3-phenoxy-2-propanol typically involves the reaction of benzylamine with a suitable epoxide or halohydrin precursor. One common method is the nucleophilic substitution reaction where benzylamine reacts with ®-epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product with high enantiomeric purity.

Industrial Production Methods

Industrial production of ®-(+)-1-Benzylamino-3-phenoxy-2-propanol often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Catalysts and solvents are carefully selected to enhance the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

®-(+)-1-Benzylamino-3-phenoxy-2-propanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amines or alcohols.

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of benzylidene derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of azido or thiol derivatives.

Scientific Research Applications

®-(+)-1-Benzylamino-3-phenoxy-2-propanol has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-(+)-1-Benzylamino-3-phenoxy-2-propanol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds and electrostatic interactions with active sites, while the phenoxy group provides hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-(-)-1-Benzylamino-3-phenoxy-2-propanol: The enantiomer of the compound with different stereochemistry.

    1-Benzylamino-3-phenoxy-2-propanol: The racemic mixture of both enantiomers.

    1-Amino-3-phenoxy-2-propanol: Lacks the benzyl group, leading to different chemical properties.

Uniqueness

®-(+)-1-Benzylamino-3-phenoxy-2-propanol is unique due to its specific stereochemistry, which imparts distinct biological activity and selectivity in interactions with chiral environments. This makes it a valuable compound for enantioselective synthesis and research applications.

Properties

Molecular Formula

C16H19NO2

Molecular Weight

257.33 g/mol

IUPAC Name

(2R)-1-(benzylamino)-3-phenoxypropan-2-ol

InChI

InChI=1S/C16H19NO2/c18-15(13-19-16-9-5-2-6-10-16)12-17-11-14-7-3-1-4-8-14/h1-10,15,17-18H,11-13H2/t15-/m1/s1

InChI Key

SQKDNRNNDKUKAB-OAHLLOKOSA-N

Isomeric SMILES

C1=CC=C(C=C1)CNC[C@H](COC2=CC=CC=C2)O

Canonical SMILES

C1=CC=C(C=C1)CNCC(COC2=CC=CC=C2)O

Origin of Product

United States

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